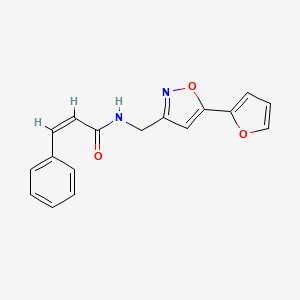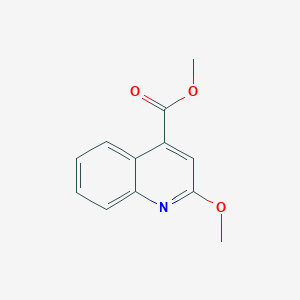
Methyl 2-methoxyquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-methoxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 115801-85-9 . It has a molecular weight of 217.22 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H11NO3/c1-15-11-7-9 (12 (14)16-2)8-5-3-4-6-10 (8)13-11/h3-7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 217.22 .作用機序
The mechanism of action of Methyl 2-methoxyquinoline-4-carboxylate is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the substrate molecule. This covalent bond is thought to be formed by the nucleophilic attack of the this compound molecule on the substrate molecule, resulting in the formation of a new bond. This new bond is then used to catalyze the desired reaction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. The compound has been shown to inhibit the growth of certain types of bacteria and fungi, and to modulate the activity of certain enzymes. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain hormones.
実験室実験の利点と制限
Methyl 2-methoxyquinoline-4-carboxylate has several advantages when used in laboratory experiments. The compound is relatively inexpensive, and it is easily synthesized in a laboratory setting. In addition, this compound is stable in a wide range of pH and temperature conditions, allowing for its use in a variety of different experiments. However, the compound is highly reactive, and it can react with other molecules in the reaction mixture, leading to unwanted side reactions and the formation of by-products.
将来の方向性
The potential applications of Methyl 2-methoxyquinoline-4-carboxylate are numerous, and the compound is likely to be used in a variety of future scientific research applications. Possible future directions for the use of this compound include the development of new catalysts for chemical reactions, the synthesis of new pharmaceuticals and biochemicals, and the preparation of nanomaterials. In addition, the compound could be used in the development of new materials with improved properties, such as increased strength and durability. Finally, this compound could be used in the development of new methods for the detection and quantification of specific molecules.
合成法
Methyl 2-methoxyquinoline-4-carboxylate can be synthesized through a variety of methods, including direct esterification of 2-methoxyquinoline and methyl 4-carboxylate, as well as through a two-step reaction involving the reaction of 2-methoxyquinoline with ethyl chloroformate and subsequent reaction with methyl 4-carboxylate. The reaction conditions for each of these methods vary, and the optimal conditions for each should be determined based on the desired product yield and purity.
科学的研究の応用
Methyl 2-methoxyquinoline-4-carboxylate has been used as a reagent in a variety of scientific research applications, including the synthesis of novel compounds, the determination of the structure of complex molecules, and the study of reaction mechanisms. The compound has also been used as a catalyst in a number of reactions, including the synthesis of heterocyclic compounds, the synthesis of aryl-substituted heterocycles, and the synthesis of polymers. In addition, this compound has been used in the synthesis of a variety of pharmaceuticals and biochemicals, as well as in the preparation of nanomaterials.
特性
IUPAC Name |
methyl 2-methoxyquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-7-9(12(14)16-2)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOOETCYPKUYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2847850.png)
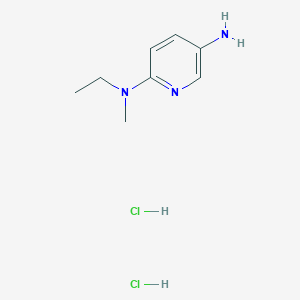
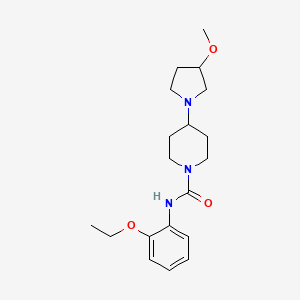
![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)
![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate](/img/structure/B2847860.png)
![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)
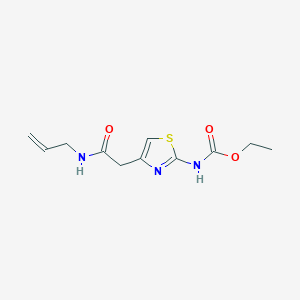

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![4-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)butanamide](/img/structure/B2847869.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)
